Tributylbenzylammonium bromide physical and chemical properties
Tributylbenzylammonium bromide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tributylbenzylammonium bromide is a quaternary ammonium salt that has garnered significant attention in organic synthesis and various industrial applications. Its efficacy as a phase transfer catalyst (PTC) makes it an invaluable tool for facilitating reactions between reactants in immiscible phases, thereby enhancing reaction rates, improving yields, and enabling milder reaction conditions. This technical guide provides a comprehensive overview of the physical and chemical properties of Tributylbenzylammonium bromide, detailed experimental protocols for its synthesis and application, and a mechanistic exploration of its catalytic activity.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of Tributylbenzylammonium bromide are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Chemical Name | Tributylbenzylammonium bromide | [1] |
| Synonyms | N,N,N-Tributylbenzenemethanaminium bromide, Benzyltributylammonium bromide | [1] |
| CAS Number | 25316-59-0 | [1] |
| Molecular Formula | C₁₉H₃₄BrN | [2] |
| Molecular Weight | 356.38 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 169-175 °C | [2] |
| Solubility | Soluble in water and various organic solvents. | |
| SMILES | CCCC--INVALID-LINK--(CCCC)Cc1ccccc1.[Br-] | [2] |
| InChI | 1S/C19H34N.BrH/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;/h10-14H,4-9,15-18H2,1-3H3;1H/q+1;/p-1 | [2] |
Spectral Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the butyl groups (triplets and multiplets in the 0.9-3.5 ppm range) and the benzyl group (aromatic protons around 7.2-7.5 ppm and benzylic protons around 4.5 ppm).
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¹³C NMR: The carbon NMR spectrum would display signals for the aliphatic carbons of the butyl chains and the aromatic and benzylic carbons of the benzyl group.[3][4][5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching vibrations for the alkyl and aromatic groups, as well as C-N stretching bands.[7][8][9][10][11][12]
Experimental Protocols
Synthesis of Tributylbenzylammonium Bromide
The synthesis of Tributylbenzylammonium bromide is typically achieved through the quaternization of tributylamine with benzyl bromide. The following is a representative experimental protocol.
Reaction:
Tributylamine + Benzyl Bromide → Tributylbenzylammonium Bromide
Materials:
-
Tributylamine
-
Benzyl bromide
-
A suitable solvent (e.g., ethanol, acetonitrile, or tetrahydrofuran)[2][13]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., diethyl ether or ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve tributylamine (1 equivalent) in the chosen solvent.
-
Slowly add benzyl bromide (1 equivalent) to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure Tributylbenzylammonium bromide as a white crystalline solid.
-
Dry the purified product under vacuum.
Caption: A generalized workflow for the synthesis of Tributylbenzylammonium bromide.
Application as a Phase Transfer Catalyst: Alkylation of a Hydantoin
Tributylbenzylammonium bromide is an effective catalyst for the alkylation of various substrates, including hydantoins, which are important scaffolds in medicinal chemistry.[14] The following protocol is a representative example of its application.
Reaction:
Hydantoin + Alkyl Halide --(Tributylbenzylammonium Bromide, Base)--> Alkylated Hydantoin
Materials:
-
Hydantoin substrate
-
Alkyl halide (e.g., allyl bromide, benzyl bromide)[14]
-
Tributylbenzylammonium bromide (catalytic amount, e.g., 2-10 mol%)[14]
-
A biphasic solvent system (e.g., toluene and aqueous potassium hydroxide)[14]
-
Round-bottom flask
-
Stirring apparatus
Procedure:
-
To a round-bottom flask, add the hydantoin substrate (1 equivalent), the alkyl halide (1.2-3 equivalents), Tributylbenzylammonium bromide (0.02-0.1 equivalents), toluene, and an aqueous solution of a strong base (e.g., 50% w/w KOH).[14]
-
Stir the biphasic mixture vigorously at room temperature. The catalyst facilitates the transfer of the deprotonated hydantoin from the aqueous phase to the organic phase for reaction with the alkyl halide.
-
Monitor the reaction by TLC. Upon completion, add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkylated hydantoin.
Mechanism of Action: Phase Transfer Catalysis
The catalytic activity of Tributylbenzylammonium bromide stems from its ability to transport a reactive anion from an aqueous phase into an organic phase where the organic substrate is dissolved. The lipophilic tributyl and benzyl groups on the quaternary ammonium cation render the ion pair soluble in the organic phase.
The general mechanism involves the following steps:
-
The quaternary ammonium cation (Q⁺) pairs with the anion of the reactant (Nu⁻) in the aqueous phase to form an ion pair [Q⁺Nu⁻].
-
This ion pair, being lipophilic, is extracted into the organic phase.
-
In the organic phase, the nucleophile (Nu⁻) is weakly solvated and thus highly reactive. It reacts with the organic substrate (R-X) to form the product (R-Nu) and a new salt [Q⁺X⁻].
-
The [Q⁺X⁻] ion pair then migrates back to the aqueous phase, where the cation Q⁺ can exchange its counter-anion X⁻ for another Nu⁻, thus completing the catalytic cycle.
Caption: The catalytic cycle of a quaternary ammonium salt in phase transfer catalysis.
Applications in Drug Development and Research
The utility of Tributylbenzylammonium bromide as a phase transfer catalyst is particularly relevant in the pharmaceutical industry and drug development for several reasons:
-
Synthesis of Active Pharmaceutical Ingredients (APIs): It facilitates crucial reactions such as alkylations, esterifications, and nucleophilic substitutions in the synthesis of complex organic molecules that form the core of many drugs.[15]
-
Green Chemistry: By enabling the use of water as a solvent and often requiring milder reaction conditions, it aligns with the principles of green chemistry, reducing the reliance on volatile and hazardous organic solvents.[15]
-
Improved Yields and Purity: The enhanced reactivity and selectivity often lead to higher yields of the desired product and fewer byproducts, simplifying purification processes.[16]
-
Enantioselective Synthesis: Chiral variants of quaternary ammonium salts are employed in asymmetric phase-transfer catalysis to produce enantiomerically pure compounds, a critical aspect of modern drug design.[17]
Safety and Handling
Tributylbenzylammonium bromide should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Tributylbenzylammonium bromide is a versatile and powerful phase transfer catalyst with broad applications in organic synthesis, particularly in research and development within the pharmaceutical industry. Its ability to mediate reactions between immiscible phases offers a practical and efficient solution for the synthesis of a wide range of organic compounds. Understanding its physical and chemical properties, along with its mechanism of action, is key to leveraging its full potential in the laboratory and in industrial processes.
References
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- 3. C-13 NMR Spectrum [acadiau.ca]
- 4. Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides - PubMed [pubmed.ncbi.nlm.nih.gov]
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